molecular formula C11H11BrN2O2 B1664186 6-Bromo-L-tryptophan CAS No. 52448-17-6

6-Bromo-L-tryptophan

Cat. No.: B1664186
CAS No.: 52448-17-6
M. Wt: 283.12 g/mol
InChI Key: OAORYCZPERQARS-VIFPVBQESA-N
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Description

6-Bromo-L-tryptophan is a brominated derivative of the amino acid L-tryptophan.

Mechanism of Action

Safety and Hazards

When handling 6-Bromo-L-tryptophan, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The presence of brominated tryptophan analogs possibly makes these peptides ideally fit to target cell membranes. Peptides that show antimicrobial activities may be developed as antibiotics. Those that bind to specific receptors may be tapped for treatment of neurological disorders. Peptides with antitumor activity may be developed as cancer drugs .

Biochemical Analysis

Biochemical Properties

6-Bromo-L-tryptophan is involved in complex biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to be involved in the production of halogenated tryptophan derivatives in Escherichia coli from glucose .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the enzyme indoleamine 2,3-dioxygenase (IDO) in the kynurenine pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on L-tryptophan have shown that it has a therapeutic effect on behavioral responses associated with anxiety and stress-related disorders in dogs and cats . Occasional side effects at higher doses have been reported in humans .

Metabolic Pathways

This compound is involved in the kynurenine and serotonin metabolic pathways . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase .

Chemical Reactions Analysis

6-Bromo-L-tryptophan undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives .

Properties

IUPAC Name

(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAORYCZPERQARS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431894
Record name 6-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52448-17-6
Record name 6-Bromo-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52448-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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